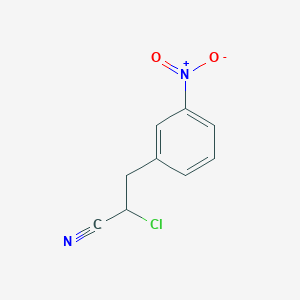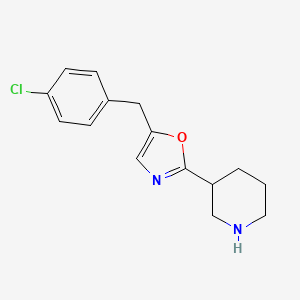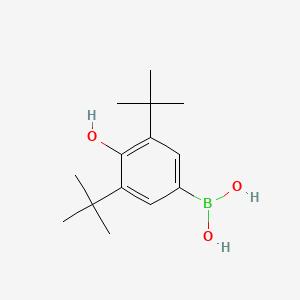
(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid
Descripción general
Descripción
(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid is a boronic acid derivative with the molecular formula C14H23BO3.
Mecanismo De Acción
Target of Action
(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid is an organoboron compound . It is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The primary target of this compound is the palladium catalyst used in the reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, the compound interacts with its target, the palladium catalyst, through a process called transmetalation . This process involves the transfer of the organoboron group from the boron atom to the palladium atom . The reaction conditions are exceptionally mild and tolerant of various functional groups .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of biologically active compounds . The product of the reaction depends on the specific organoboron reagent and the electrophilic organic group used .
Result of Action
The result of the action of this compound in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the reaction requires an inert atmosphere and room temperature . The compound itself is a solid and is stored under normal shipping temperatures . The efficacy and stability of the compound can be affected by these and other factors, such as the presence of other reagents and the specific conditions of the reaction .
Análisis Bioquímico
Biochemical Properties
It is known that boronic acids can interact with various enzymes and proteins . These interactions often involve the formation of covalent bonds, which can alter the function of the interacting biomolecules .
Molecular Mechanism
It is known that boronic acids can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid in laboratory settings. Boronic acids are generally stable and do not degrade rapidly .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. It is known that boronic acids can have toxic or adverse effects at high doses .
Metabolic Pathways
Boronic acids can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Boronic acids can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid typically involves the reaction of 3,5-di-tert-butyl-4-hydroxyphenyl with boronic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations to ensure efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds .
Aplicaciones Científicas De Investigación
(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid has several applications in scientific research:
Biology: The compound’s boronic acid group can interact with biological molecules, making it useful in biochemical assays and drug design.
Industry: It is used in the production of advanced materials, such as polymers and catalysts.
Comparación Con Compuestos Similares
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid: This compound has similar antioxidant properties and is used in polymer stabilization.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Known for its use in the synthesis of biodegradable hydrogels.
Uniqueness: (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid is unique due to its boronic acid group, which imparts distinct reactivity and applications in cross-coupling reactions. This sets it apart from other similar compounds that may lack this functional group .
Propiedades
IUPAC Name |
(3,5-ditert-butyl-4-hydroxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO3/c1-13(2,3)10-7-9(15(17)18)8-11(12(10)16)14(4,5)6/h7-8,16-18H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMIGOJEPFFIHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




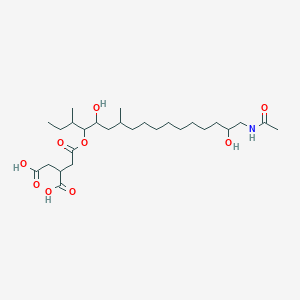

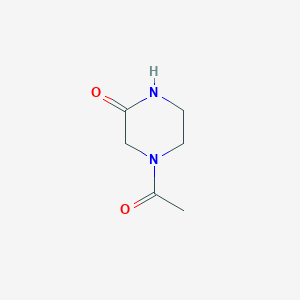
![(6-Bromobenzo[b]thiophen-2-yl)methanamine](/img/structure/B3034453.png)


![2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid](/img/structure/B3034458.png)
![6-Bromo-2,5-dimethylbenzo[d]thiazole](/img/structure/B3034459.png)

